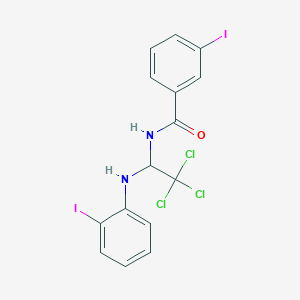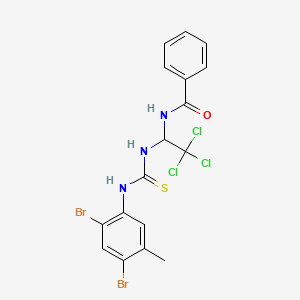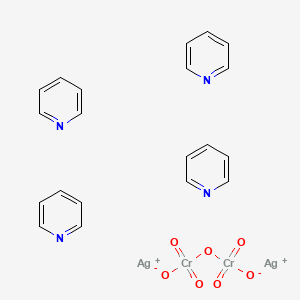
1-Butoxy-4-(2-nitro-vinyl)-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxy-4-(2-nitro-vinyl)-benzene is an organic compound that belongs to the class of nitroalkenes It is characterized by the presence of a butoxy group attached to a benzene ring, which is further substituted with a nitro-vinyl group
Preparation Methods
The synthesis of 1-Butoxy-4-(2-nitro-vinyl)-benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butoxybenzaldehyde and nitromethane.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.
Synthetic Route: The key step involves the condensation of 4-butoxybenzaldehyde with nitromethane in the presence of a base to form the nitroalkene product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-Butoxy-4-(2-nitro-vinyl)-benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro-vinyl group can be reduced to an alkyl group using reagents such as lithium aluminum hydride.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium on carbon, lithium aluminum hydride, and various bases and acids for substitution reactions.
Major Products: The major products formed from these reactions include amino derivatives, alkyl derivatives, and substituted benzene derivatives.
Scientific Research Applications
1-Butoxy-4-(2-nitro-vinyl)-benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butoxy-4-(2-nitro-vinyl)-benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the butoxy group may influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
1-Butoxy-4-(2-nitro-vinyl)-benzene can be compared with other nitroalkenes and substituted benzene derivatives:
Similar Compounds: Examples include 1-butoxy-4-nitrobenzene and 1-butoxy-4-(2-nitro-ethyl)-benzene.
Uniqueness: The presence of both the butoxy and nitro-vinyl groups in this compound gives it unique chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds.
Properties
CAS No. |
115514-08-4 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
1-butoxy-4-(2-nitroethenyl)benzene |
InChI |
InChI=1S/C12H15NO3/c1-2-3-10-16-12-6-4-11(5-7-12)8-9-13(14)15/h4-9H,2-3,10H2,1H3 |
InChI Key |
FYILCDGTZXDKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-diiodo-6-[(E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-1-ium-4-yl]imino}methyl]phenolate](/img/structure/B11971990.png)
![2-{4-[(Difluoromethyl)sulfanyl]anilino}-9-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde oxime](/img/structure/B11971997.png)


![Allyl (2Z)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11972003.png)
![(5E)-2-(4-chlorophenyl)-5-(2-furylmethylene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11972009.png)

![4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972020.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11972033.png)

![Ethanone, 1-[2-[(difluoroboryl)oxy]-5-methylphenyl]-](/img/structure/B11972044.png)
![Benzyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11972052.png)

